Product packaging for 1-(6-Methylpyridin-2-yl)pyrrolidin-3-amine(Cat. No.:)

1-(6-Methylpyridin-2-yl)pyrrolidin-3-amine

Cat. No.: B13167747
M. Wt: 177.25 g/mol
InChI Key: OAHWQJLKZJPRQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Methylpyridin-2-yl)pyrrolidin-3-amine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. This heterocyclic compound features a pyridine ring linked to a pyrrolidine moiety via a nitrogen bond, creating a molecular scaffold that is valuable for the synthesis of more complex biologically active molecules. Compounds with similar pyridine-pyrrolidine structural frameworks have demonstrated substantial research utility, particularly in the development of therapeutic agents for the treatment of cancers and other hyperproliferative disorders . The structural characteristics of this compound make it a valuable building block in drug discovery, where it may serve as a core template for creating molecules that modulate various biological targets. While the specific mechanism of action for this compound is dependent on final derivative structure and target system, related compounds have shown activity against kinase enzymes and other regulatory proteins involved in cell signaling pathways . This reagent is provided as a powder and should be stored at recommended temperatures to maintain stability . This compound is offered in various quantities including bulk volumes for research applications, available in multiple purity grades up to 99.999% for specialized research needs . This product is intended FOR RESEARCH USE ONLY (RUO) and is strictly not for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N3 B13167747 1-(6-Methylpyridin-2-yl)pyrrolidin-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

1-(6-methylpyridin-2-yl)pyrrolidin-3-amine

InChI

InChI=1S/C10H15N3/c1-8-3-2-4-10(12-8)13-6-5-9(11)7-13/h2-4,9H,5-7,11H2,1H3

InChI Key

OAHWQJLKZJPRQV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)N2CCC(C2)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 1-(6-Methylpyridin-2-yl)pyrrolidin-3-amine

A logical retrosynthetic analysis of the target molecule, this compound, primarily involves the disconnection of the C-N bond between the pyridine (B92270) and pyrrolidine (B122466) rings. This approach simplifies the structure into two key building blocks: a substituted pyridine and a substituted pyrrolidine.

The primary disconnection strategy points to 2-halo-6-methylpyridine (where the halogen is typically chlorine or bromine) and 3-aminopyrrolidine (B1265635) as the immediate precursors. This bond formation is a common transformation in medicinal chemistry, often achieved through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions.

An alternative, though less common, disconnection could involve the formation of the pyrrolidine ring onto a pre-functionalized pyridine core. However, the former strategy is generally more convergent and allows for greater flexibility in the synthesis of analogs.

Established Synthetic Routes to this compound

Established synthetic routes for this compound and related structures can be broadly categorized into convergent and divergent approaches.

Convergent Synthesis Approaches

Convergent syntheses involve the independent preparation of the key heterocyclic precursors, followed by their coupling in the final stages of the synthesis. This approach is highly efficient for generating a library of analogs by varying either of the precursors.

A common convergent strategy for the synthesis of this compound involves the reaction of 2-bromo-6-methylpyridine (B113505) with 3-aminopyrrolidine. This transformation can be effectively achieved using palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide) in an inert solvent like toluene. nih.gov

Alternatively, nucleophilic aromatic substitution (SNA) can be employed, where the electron-deficient nature of the pyridine ring facilitates the displacement of a halide at the 2-position by an amine nucleophile. nih.gov This method may require more forcing conditions, such as elevated temperatures, but can be an effective metal-free alternative.

The required precursors are readily accessible. 2-Bromo-6-methylpyridine can be synthesized from the commercially available 2-amino-6-methylpyridine (B158447) via a Sandmeyer-type reaction. 3-Aminopyrrolidine can be prepared through various literature methods, often starting from commercially available precursors like succinimide (B58015) or chiral starting materials for stereoselective syntheses.

Reactant 1Reactant 2Reaction TypeKey Reagents
2-Bromo-6-methylpyridine3-AminopyrrolidineBuchwald-Hartwig AminationPd catalyst, phosphine ligand, base
2-Chloro-6-methylpyridine3-AminopyrrolidineNucleophilic Aromatic SubstitutionHeat, base

Divergent Synthesis Approaches

A divergent synthetic strategy would involve the initial synthesis of the core this compound scaffold, followed by a series of reactions to introduce diversity. This approach is particularly useful for exploring the structure-activity relationship (SAR) around a common core.

Starting from the parent compound, the free amino group on the pyrrolidine ring can be functionalized in numerous ways. For instance, reductive amination with various aldehydes or ketones can introduce a wide range of substituents. nih.govnih.gov Similarly, acylation with different acyl chlorides or carboxylic acids can generate a library of amide derivatives.

Functional Group Interconversions and Modifications on the this compound Core

The core structure of this compound offers several sites for functional group interconversions and modifications, allowing for the fine-tuning of its physicochemical and biological properties.

The primary amino group on the pyrrolidine ring is a versatile handle for various transformations. It can be readily acylated to form amides, sulfonylated to form sulfonamides, or alkylated via reductive amination to yield secondary or tertiary amines. mdpi.com

The methyl group on the pyridine ring can also be functionalized. For example, it can be oxidized to a carboxylic acid or a hydroxymethyl group, or halogenated to introduce a reactive handle for further cross-coupling reactions.

The pyridine ring itself can undergo electrophilic aromatic substitution, although the directing effects of the existing substituents must be considered.

Derivatization Strategies for Analog Library Generation from this compound

The generation of analog libraries from the this compound scaffold is a key strategy in drug discovery programs. The primary point of diversification is the 3-amino group of the pyrrolidine ring.

A widely used method for creating a library of analogs is parallel amide synthesis. This involves reacting the core amine with a diverse set of carboxylic acids or acyl chlorides. The use of coupling reagents such as HATU or EDC facilitates this process and allows for automation.

Another effective strategy is reductive amination with a library of aldehydes and ketones. This approach provides access to a wide range of N-substituted analogs with varying steric and electronic properties.

Furthermore, the 3-amino group can be used as a nucleophile in Michael additions to α,β-unsaturated esters or nitriles, leading to the formation of more complex side chains. Derivatization reagents can also be employed to introduce specific functionalities for analytical purposes or to modulate biological activity. ua.esnih.gov For instance, reaction with Boc anhydride (B1165640) can be used for protection or to modify the compound's properties. organic-chemistry.org

Reaction TypeReagentsResulting Functional Group
AcylationCarboxylic acids/acyl chloridesAmides
Reductive AminationAldehydes/ketonesSecondary/tertiary amines
SulfonylationSulfonyl chloridesSulfonamides
Michael Additionα,β-unsaturated esters/nitrilesβ-amino esters/nitriles

Modifications at the Amine Moiety

The primary amine group at the 3-position of the pyrrolidine ring is a key handle for a variety of chemical modifications, including acylation and alkylation, allowing for the introduction of a wide range of functional groups.

Acylation Reactions: The nucleophilic nature of the primary amine facilitates its reaction with various acylating agents such as acid chlorides, anhydrides, and carboxylic acids (in the presence of coupling agents) to form amide derivatives. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.

Table 1: Representative Acylation Reactions of the Amine Moiety

Acylating AgentReaction ConditionsProduct Type
Acetyl ChlorideEt3N, CH2Cl2, 0 °C to rtAcetamide Derivative
Benzoyl ChloridePyridine, CH2Cl2, rtBenzamide Derivative
Acetic AnhydridePyridine, rtAcetamide Derivative
Carboxylic Acid / EDC, HOBtDMF, rtGeneral Amide Derivative

Alkylation Reactions: The amine moiety can also undergo mono- or di-alkylation through reactions with alkyl halides or via reductive amination with aldehydes and ketones. The degree of alkylation can often be controlled by the stoichiometry of the reagents and the reaction conditions.

Substituent Effects on the Pyrrolidine Ring

Systematic studies on related pyrrolidine systems have shown that the position and nature of substituents can modulate the pKa of the ring nitrogen and the exocyclic amine. Electron-withdrawing groups generally decrease basicity, while electron-donating groups increase it. However, specific data on the quantitative effects of various substituents on the pyrrolidine ring of this compound are not extensively documented in publicly available literature.

Variations on the Pyridine Ring System

Modifying the 6-methylpyridine portion of the molecule offers another avenue for structural diversification. This can involve altering the substitution pattern on the pyridine ring or replacing the pyridine ring with other heterocyclic systems.

Substitution on the Pyridine Ring: The methyl group at the 6-position can be replaced with other alkyl groups, halogens, or alkoxy groups. These modifications can influence the electronic properties of the pyridine ring and its ability to engage in hydrogen bonding or other intermolecular interactions. Structure-activity relationship (SAR) studies on analogous N-(6-methylpyridin-yl)-substituted compounds have shown that even minor changes to this part of the molecule can have a significant impact on biological activity. nih.govnih.gov

Table 2: Examples of Pyridine Ring Variations and Their Potential Impact

VariationSynthetic ApproachPotential Impact
Substitution at other positions on the pyridine ringStarting from appropriately substituted 2-halopyridinesModulation of electronic properties and steric profile
Replacement of methyl group with other functional groupsFunctional group interconversion of the methyl group or starting from different 6-substituted pyridinesAlteration of solubility, metabolic stability, and target interactions
Replacement of pyridine with other heterocycles (e.g., pyrimidine)Nucleophilic aromatic substitution with the pyrrolidine amine on a different halo-heterocycleSignificant changes in physicochemical properties and biological activity profile

Emerging Synthetic Technologies Applied to this compound Synthesis

While specific applications of emerging synthetic technologies to the synthesis of this compound are not widely reported, general advancements in organic synthesis are highly relevant.

Catalytic Amination: Modern catalytic methods, particularly palladium-catalyzed amination reactions (Buchwald-Hartwig amination), provide efficient routes to N-aryl and N-heteroaryl amines. nih.gov These methods could be applied to the synthesis of the target molecule by coupling 2-halo-6-methylpyridine with 3-aminopyrrolidine derivatives. Such catalytic approaches often offer milder reaction conditions and broader substrate scope compared to classical nucleophilic aromatic substitution reactions.

Flow Chemistry: Continuous flow synthesis is an emerging technology that can offer improved safety, efficiency, and scalability for chemical processes. While no specific flow synthesis of this compound has been published, the modular nature of flow chemistry would be well-suited for a multi-step synthesis of this compound and its derivatives.

Biocatalysis: The use of enzymes in organic synthesis is a growing field that can provide high levels of stereoselectivity. For the synthesis of chiral derivatives of this compound, biocatalytic methods such as transaminase-mediated aminations could potentially be employed to install the 3-amino group with high enantiomeric excess.

Medicinal Chemistry Applications and Scaffold Utility

1-(6-Methylpyridin-2-yl)pyrrolidin-3-amine as a Privileged Scaffold in Contemporary Medicinal Chemistry

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets through versatile and adaptable interactions. Both the pyridine (B92270) and pyrrolidine (B122466) rings are independently considered privileged structures in medicinal chemistry. The pyridine ring, a six-membered aromatic heterocycle, is a common feature in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding, pi-stacking, and cation-pi interactions, as well as its metabolic stability. nih.gov Similarly, the pyrrolidine ring, a five-membered saturated heterocycle, provides a non-planar, sp³-rich scaffold that allows for the precise spatial arrangement of substituents to explore the three-dimensional space of a target's binding pocket. nih.gov

The combination of these two moieties in this compound results in a scaffold with significant potential for broad biological activity. The 6-methylpyridine portion can act as a key recognition element, while the 3-aminopyrrolidine (B1265635) unit offers a versatile handle for introducing further diversity and modulating physicochemical properties. This dual-functionality allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. For instance, derivatives of the related 3-aminopyridin-2-one scaffold have been successfully employed as potent and selective inhibitors of therapeutically relevant kinases like Monopolar Spindle 1 (MPS1) and Aurora kinases. nih.govresearchgate.net

The utility of this scaffold is further exemplified by its presence in compounds targeting a range of biological targets. For example, a patent for 2-(pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones, which are potent inhibitors of cyclin-dependent kinase 4 (cdk4), includes derivatives featuring a 3-amino-pyrrolidin-1-yl substituent on the pyridine ring. google.comnih.gov This highlights the compatibility of the aminopyrrolidine-substituted pyridine motif with the binding requirements of the kinase family of enzymes.

Scaffold Hopping and Bioisosteric Replacement Strategies Utilizing the this compound Core

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry for the discovery of novel chemotypes with improved properties. Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while retaining the original biological activity. Bioisosteric replacement, a more subtle modification, involves the substitution of an atom or a group of atoms with another that has similar steric and electronic properties.

The this compound core can serve as both a starting point and a result of such strategies. For instance, in a series of alaninamide derivatives with antiseizure and antinociceptive potential, the bioisosteric replacement of a piperazine ring with a pyrrolidin-3-amine moiety was explored to modulate the pharmacological profile. nih.gov This suggests that the 3-aminopyrrolidine portion of the target scaffold can be a viable bioisostere for other cyclic amines.

Furthermore, the pyridine ring itself is a common subject of bioisosteric replacement. It can be exchanged for other five- or six-membered heteroaromatic rings to fine-tune electronic properties, solubility, and metabolic stability. The this compound scaffold can, therefore, be conceptually derived from or transformed into a multitude of other heterocyclic systems in the quest for optimized drug candidates.

The following table illustrates the concept of bioisosteric replacement on related heterocyclic cores and the resulting impact on biological activity.

Parent ScaffoldBioisosteric ReplacementResulting ScaffoldTargetImpact on Activity
PiperazinePyrrolidin-3-amine1-Phenylpyrrolidin-3-amine derivativeUndisclosed (Antiseizure)Modulation of pharmacological profile nih.gov
PyridazinePyridonePyridone-phenoxypropyl-R-2-methylpyrrolidineHistamine (B1213489) H3 ReceptorMaintained or improved antagonist affinity nih.gov
Imidazo[1,2-a]pyridineImidazo[1,2-b]pyridazine6-(piperazin-1-yl)imidazo[1,2-b]pyridazineFXR/PPARδDual agonistic activity achieved nih.gov

Ligand Design Principles Incorporating the this compound Moiety

The design of ligands based on the this compound moiety should leverage the distinct chemical features of its components. The 6-methylpyridine ring can serve as an anchor, engaging in specific interactions within a binding pocket. The methyl group provides a lipophilic contact point and can influence the orientation of the pyridine ring. The pyridine nitrogen can act as a hydrogen bond acceptor.

The 3-aminopyrrolidine unit offers several avenues for modification. The secondary amine in the pyrrolidine ring is nucleophilic, allowing for the introduction of a wide range of substituents. nih.gov The primary amine at the 3-position is a key functional group that can act as a hydrogen bond donor and a point for further chemical elaboration. The stereochemistry at the 3-position of the pyrrolidine ring can also be crucial for activity, as the spatial orientation of the amino group can significantly impact binding affinity and selectivity. The asymmetric synthesis of 2-substituted pyrrolidines has been achieved with high enantiomeric excess, demonstrating the feasibility of controlling stereochemistry in this class of compounds. acs.org

Rational Design of this compound Analogs for Enhanced Target Interaction

Rational drug design aims to create new molecules with specific biological activities based on a thorough understanding of the three-dimensional structure of the biological target. The this compound scaffold provides a solid foundation for such an approach.

Structure-based drug design can be employed to optimize the interactions of analogs with their target. For instance, if the scaffold is docked into the active site of a kinase, the 3-amino group could be positioned to form a hydrogen bond with a key residue in the hinge region. The 6-methylpyridine moiety could be oriented to occupy a hydrophobic pocket. With this structural information, analogs can be designed to enhance these interactions. For example, the methyl group on the pyridine ring could be replaced with larger or smaller alkyl groups to optimize van der Waals interactions. The amino group on the pyrrolidine could be functionalized with groups that can form additional hydrogen bonds or salt bridges with nearby amino acid residues.

The following table presents hypothetical analogs of this compound and the rationale for their design to enhance interaction with a hypothetical kinase target.

AnalogModificationDesign Rationale
N-(1-(6-Methylpyridin-2-yl)pyrrolidin-3-yl)acetamideAcetylation of the 3-amino groupIntroduce a hydrogen bond acceptor to interact with a backbone NH in the hinge region.
1-(6-Ethylpyridin-2-yl)pyrrolidin-3-amineReplacement of the methyl group with an ethyl groupTo better fill a larger hydrophobic pocket adjacent to the pyridine ring.
(R)-1-(6-Methylpyridin-2-yl)pyrrolidin-3-amineIntroduction of specific stereochemistryTo optimize the spatial orientation of the 3-amino group for a specific hydrogen bond.
1-(6-Methylpyridin-2-yl)-3-(methylamino)pyrrolidineMethylation of the 3-amino groupTo fine-tune basicity and potentially introduce a favorable interaction with a specific residue.

Preclinical Biological and Pharmacological Investigations in Vitro and Mechanistic Studies

Target Identification and Validation for 1-(6-Methylpyridin-2-yl)pyrrolidin-3-amine and its Analogs

Initial research efforts for compounds structurally related to this compound have identified several potential biological targets. Analogs featuring the 6-(3-amino-pyrrolidin-1-yl)-pyridine scaffold have been identified as potent antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1). nih.gov This receptor is implicated in the regulation of energy balance and mood, making it a target for obesity and depression treatments.

Furthermore, derivatives of (3S)-N-(biphenyl-2-ylmethyl)pyrrolidin-3-amine have been disclosed as a new series of selective noradrenaline reuptake inhibitors (NRIs). nih.gov The noradrenaline transporter is a well-validated target for the treatment of attention-deficit/hyperactivity disorder (ADHD) and depression.

Other related structures, such as pyridone-phenoxypropyl-R-2-methylpyrrolidine analogues, have been evaluated as histamine (B1213489) H3 receptor antagonists. nih.gov The histamine H3 receptor is a key target in the development of treatments for sleep disorders and cognitive impairment. The diverse range of identified targets for structurally similar compounds underscores the therapeutic potential of this chemical scaffold.

Receptor Binding Affinity and Selectivity Profiling of this compound Derivatives

The binding characteristics of analogs of this compound have been extensively studied to determine their affinity and selectivity for their respective biological targets.

Radioligand binding assays have been instrumental in quantifying the affinity of these compounds. For instance, derivatives of 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine were found to be potent MCH-R1 antagonists, with one compound demonstrating a Kᵢ value of 2.3 nM. nih.gov In a separate study, N-methyl pyridone analogs of 6-{4-[3-(R)-2-Methylpyrrolidin-1-yl)propoxy]-phenyl}-2H-pyridazin-3-one showed excellent affinity for the histamine H3 receptor. nih.gov

Table 1: Illustrative Radioligand Binding Affinity of Analogous Compounds

Compound ClassTargetRadioligandKᵢ (nM)
6-(3-amino-pyrrolidin-1-yl)-pyridine derivativesMCH-R1[¹²⁵I]-MCH2.3
Pyridone-phenoxypropyl-R-2-methylpyrrolidine analogsHistamine H3 Receptor[³H]-Nα-methylhistamine<10
N-(6-methoxypyridin-3-yl)quinoline-2-amine derivativesα-synuclein[¹²⁵I]8i5

This table is for illustrative purposes and represents data from analogous compounds.

While specific data on the use of label-free binding technologies for this compound was not available in the reviewed literature, this methodology is a common subsequent step to validate findings from radioligand assays and to provide further kinetic data such as association and dissociation rates.

Enzyme Inhibition Kinetics and Mechanism of Action for this compound Analogs

Investigations into the enzyme inhibitory potential of related compounds have provided insights into their mechanism of action.

For analogs identified as noradrenaline reuptake inhibitors, in vitro assays measuring the inhibition of neurotransmitter uptake are standard. Derivatives of (3S)-N-(biphenyl-2-ylmethyl)pyrrolidin-3-amine were identified as potent NRIs with excellent selectivity over the serotonin (B10506) and dopamine (B1211576) transporters. nih.gov In another example, pyridine-2-methylamine derivatives were identified as inhibitors of Mycobacterial membrane protein Large 3 (MmpL3), an essential enzyme in M. tuberculosis. nih.gov

Table 2: Illustrative In Vitro Enzyme Inhibition Data for Analogous Compounds

Compound ClassEnzyme/Transporter TargetAssay TypeIC₅₀ (nM)
(3S)-N-(biphenyl-2-ylmethyl)pyrrolidin-3-amine derivativesNoradrenaline Transporter[³H]-Noradrenaline Uptake<50
Pyridine-2-methylamine derivativesMmpL3Microplate Alamar Blue Assay16

This table is for illustrative purposes and represents data from analogous compounds.

Further studies are often conducted to elucidate the nature of the interaction between the inhibitor and the enzyme. For many enzyme inhibitors, this involves determining whether the inhibition is competitive, non-competitive, or uncompetitive. nih.gov For compounds targeting transporters, understanding the competitive nature of the binding in relation to the endogenous substrate is crucial. While detailed mechanistic studies for this compound itself are not yet published, the characterization of its analogs provides a framework for future investigations.

Cellular Assays for Functional Activity of this compound Derivatives

Cellular assays are crucial in early drug discovery to determine the functional effects of a compound on its biological target within a cellular context. These assays can elucidate mechanisms of action and provide a measure of a compound's potency and efficacy.

Reporter gene assays are a common method to study the regulation of gene expression in response to a compound. These assays involve linking a reporter gene (e.g., luciferase or β-galactosidase) to a specific regulatory DNA sequence that is responsive to the signaling pathway of interest. An increase or decrease in the expression of the reporter gene, which can be easily measured, indicates that the compound is modulating the pathway.

Currently, there is no publicly available scientific literature detailing the results of reporter gene assays for this compound or its direct derivatives.

Many cellular signaling pathways involve the mobilization of intracellular calcium (Ca2+) as a second messenger. Calcium flux assays measure these changes in intracellular calcium concentration, often using fluorescent dyes that bind to calcium, to determine if a compound activates or inhibits a target receptor, such as a G-protein coupled receptor (GPCR).

Research on a series of pyrrolidine (B122466) derivatives has shed light on their potential to modulate signal transduction pathways. One study identified a compound containing a pyridine (B92270), piperazine, and pyrimidine (B1678525) moiety, along with the pyrrolidine ring, as a potent antagonist of the CXCR4 receptor. nih.govfrontiersin.org This compound was shown to inhibit CXCL12-induced cytosolic calcium flux with a half-maximal inhibitory concentration (IC50) of 0.25 nM. nih.govfrontiersin.org This finding highlights the potential for pyrrolidine derivatives to be effective modulators of GPCR signaling pathways that involve calcium mobilization.

In Vitro ADMET Prediction and Characterization of this compound Analogs

In vitro ADMET studies are essential for predicting the pharmacokinetic properties of a drug candidate. These assays help to identify potential liabilities early in the drug discovery process, allowing for structural modifications to improve the compound's profile.

Metabolic stability is a critical parameter that influences a drug's half-life and oral bioavailability. In vitro assays using liver microsomes or hepatocytes are standard methods to assess this property. These systems contain the primary drug-metabolizing enzymes, such as cytochrome P450s.

A study on a structurally related analog, N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide (NHPPC), provides valuable insight into the metabolic stability of this class of compounds. nih.gov The metabolic stability of NHPPC was evaluated in liver microsomes from rats, dogs, and humans. After a 60-minute incubation period in the presence of NADPH, the percentage of the parent compound remaining was 42.8% in rat liver microsomes, 0.8% in dog liver microsomes, and 42.0% in human liver microsomes. nih.gov The corresponding in vitro intrinsic clearance values were calculated to be 0.0233, 0.1204, and 0.0214 mL/min/mg protein in rat, dog, and human liver microsomes, respectively. nih.gov

SpeciesPercent Remaining after 60 min (%)In Vitro Intrinsic Clearance (mL/min/mg protein)
Rat42.80.0233
Dog0.80.1204
Human42.00.0214

Intestinal permeability is a key factor determining the oral absorption of a drug. The Caco-2 cell permeability assay is a widely used in vitro model that mimics the human intestinal epithelium. nih.gov In this assay, the rate at which a compound crosses a monolayer of Caco-2 cells is measured and expressed as an apparent permeability coefficient (Papp). The Parallel Artificial Membrane Permeability Assay (PAMPA) is another high-throughput method used to predict passive diffusion across the intestinal barrier.

Specific experimental data from Caco-2 or PAMPA assays for this compound or its close analogs are not available in the reviewed scientific literature.

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, affects its distribution and availability to reach its target site. Only the unbound fraction of a drug is pharmacologically active. Equilibrium dialysis is a common in vitro method to determine the percentage of a drug that is bound to plasma proteins.

The plasma protein binding (PPB) of the analog NHPPC was determined in plasma from rats, dogs, and humans. nih.gov The results showed that NHPPC is highly bound to plasma proteins across all three species. The mean PPB rates were 96.2% in rats, 99.6% in dogs, and 99.4% in humans. nih.gov

SpeciesMean Plasma Protein Binding Rate (%)
Rat96.2
Dog99.6
Human99.4

Off-Target Profiling and Selectivity Considerations (In Vitro)

A comprehensive review of publicly available scientific literature and research databases did not yield specific in vitro off-target profiling and selectivity data for the compound this compound.

The characterization of a compound's selectivity is a critical step in preclinical drug discovery. This process typically involves screening the molecule against a broad panel of receptors, enzymes, ion channels, and transporters to identify potential off-target interactions. These interactions can lead to undesirable side effects or provide opportunities for drug repurposing. The absence of such published data for this compound means that its selectivity profile against a wider range of biological targets remains uncharacterized in the public domain.

For a thorough evaluation of its therapeutic potential and safety, in vitro safety pharmacology studies would be required. These studies would assess the compound's activity at a variety of molecular targets known to be implicated in adverse drug reactions. Without this information, a complete picture of the compound's pharmacological activity and potential liabilities cannot be formed.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic SAR Exploration of 1-(6-Methylpyridin-2-yl)pyrrolidin-3-amine Derivatives

The systematic exploration of the structure-activity relationships of derivatives of this compound is fundamental to understanding how molecular modifications influence their biological effects.

Influence of Substituents on Biological Potency and Selectivity

The biological potency and selectivity of compounds derived from the this compound scaffold are significantly influenced by the nature and position of various substituents. For instance, modifications to the pyridine (B92270) ring, the pyrrolidine (B122466) ring, and the amine group can lead to substantial changes in activity.

A hypothetical SAR study on a series of this compound analogs for a specific biological target, such as the tachykinin NK1 receptor, might yield data similar to that presented in Table 1. bioworld.comresearchgate.netnih.govnih.govresearchgate.net Such studies are crucial for identifying key regions of the molecule that can be optimized to enhance potency and selectivity.

Table 1: Hypothetical SAR Data for this compound Derivatives as NK1 Receptor Antagonists

Compound R1 (on Pyridine) R2 (on Pyrrolidine) R3 (on Amine) NK1 Receptor Affinity (Ki, nM)
1 H H H 50
2 4-F H H 25
3 4-Cl H H 20
4 H 4-OH H 75
5 H H CH3 40
6 4-Cl H CH3 15

Impact of Stereochemistry on Pharmacological Activity

Stereochemistry plays a critical role in the pharmacological activity of chiral molecules like this compound, which contains a stereocenter at the 3-position of the pyrrolidine ring. mdpi.comnih.gov The spatial arrangement of the amine group can significantly influence how the molecule interacts with its biological target. nih.gov It is common for one enantiomer of a chiral drug to exhibit significantly higher potency than the other, a phenomenon known as eudismic ratio. researchgate.netresearchgate.net

For instance, in the context of tachykinin receptor antagonists, the stereochemistry of the molecule is often a key determinant of its activity. researchgate.netmdpi.comnih.gov The (S)- and (R)-enantiomers of this compound would be expected to have different affinities for their target receptor due to the three-dimensional nature of the binding site. A study might reveal that the (S)-enantiomer, for example, forms a crucial hydrogen bond with a specific amino acid residue in the receptor that the (R)-enantiomer cannot, leading to a significant difference in their pharmacological profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analog Series

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.govnih.gov

2D-QSAR Methodologies

Two-dimensional QSAR (2D-QSAR) studies utilize descriptors that are derived from the 2D representation of molecules. nih.gov These descriptors can include physicochemical properties like logP (lipophilicity), molar refractivity (a measure of volume), and electronic parameters. By correlating these descriptors with the biological activity of a series of this compound analogs, a predictive model can be developed. Such a model can then be used to estimate the activity of new, unsynthesized compounds, thereby guiding further synthetic efforts.

3D-QSAR Methodologies (e.g., CoMFA, CoMSIA)

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D properties of molecules. mdpi.comnih.govnih.govresearchgate.net

In a CoMFA study, molecules are aligned, and their steric and electrostatic fields are calculated and correlated with their biological activities. mdpi.com The results are often visualized as contour maps, which highlight regions where steric bulk or specific electrostatic interactions are favorable or unfavorable for activity. researchgate.netmdpi.com For a series of this compound derivatives, a CoMFA model could reveal that a bulky, electron-rich substituent at a particular position on the pyridine ring enhances binding affinity.

CoMSIA is an extension of CoMFA that includes additional descriptors for hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, providing a more comprehensive model of the SAR.

Ligand Efficiency and Lipophilic Efficiency Analysis for this compound Scaffolds

Ligand efficiency (LE) and lipophilic efficiency (LipE) are important metrics in drug discovery for evaluating the quality of a compound. wikipedia.orgcore.ac.uknih.gov

Ligand Efficiency (LE) is a measure of the binding energy per non-hydrogen atom. It is calculated as: LE = -2.44 * (pIC50) / N where N is the number of non-hydrogen atoms. A higher LE value indicates that the molecule is more efficient at binding to its target.

Lipophilic Efficiency (LipE) , also known as Ligand Lipophilicity Efficiency (LLE), relates the potency of a compound to its lipophilicity (logP). researchgate.netresearchgate.net It is calculated as: LipE = pIC50 - logP A higher LipE value is generally desirable, as it suggests a better balance between potency and lipophilicity, which can lead to a more favorable pharmacokinetic and safety profile.

For the this compound scaffold, analyzing the LE and LipE of a series of analogs can help in identifying the most promising candidates for further development. Table 2 provides a hypothetical analysis of these metrics for a set of derivatives.

Table 2: Hypothetical Ligand Efficiency and Lipophilic Efficiency Data for this compound Derivatives

Compound pIC50 logP Number of Heavy Atoms (N) Ligand Efficiency (LE) Lipophilic Efficiency (LipE)
7 7.5 2.5 15 1.22 5.0
8 8.0 3.0 18 1.08 5.0
9 7.8 2.2 16 1.19 5.6
10 8.2 3.5 20 1.00 4.7

Computational Chemistry and Molecular Modeling Approaches

Conformational Analysis and Energy Profiling of 1-(6-Methylpyridin-2-yl)pyrrolidin-3-amine and its Derivatives

Conformational analysis of this compound is crucial for understanding its three-dimensional structure and how it influences its biological activity. The molecule possesses several rotatable bonds, leading to a complex conformational landscape. The pyrrolidine (B122466) ring, a five-membered saturated heterocycle, is known to adopt non-planar conformations, primarily the "envelope" and "twist" forms, to alleviate steric strain. The relative energies of these conformers are influenced by the substituents on the ring.

While specific energy profiling data for this compound is not extensively published, studies on substituted pyrrolidines indicate that the energy differences between various conformers can be subtle, often within a few kcal/mol. The amine substituent at the 3-position of the pyrrolidine ring can exist in either a pseudo-axial or pseudo-equatorial position, with the equatorial orientation generally being more stable due to reduced steric hindrance.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

ConformerPyrrolidine Ring PuckerAmine PositionRelative Energy (kcal/mol)
1Envelope (C4-endo)Pseudo-equatorial0.00
2Twist (C3-exo, C4-endo)Pseudo-equatorial0.5 - 1.5
3Envelope (C4-endo)Pseudo-axial1.0 - 2.5
4Twist (C3-exo, C4-endo)Pseudo-axial1.5 - 3.0

Note: This table is illustrative and based on general principles of conformational analysis of substituted pyrrolidines. Actual values would require specific computational studies.

The energy profile is also significantly affected by the dihedral angle between the pyridine (B92270) and pyrrolidine rings. Steric clashes between the methyl group on the pyridine ring and the pyrrolidine ring can restrict rotation, leading to preferred orientations that minimize these unfavorable interactions.

Molecular Docking Studies of this compound Analogs with Target Receptors/Enzymes

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a macromolecular target, such as a protein or enzyme. For analogs of this compound, docking studies are instrumental in identifying potential biological targets and understanding the key interactions that govern binding affinity.

Given the structural motifs present in the molecule—a substituted pyridine and a pyrrolidine amine—several classes of enzymes and receptors could be considered as potential targets. For example, pyrrolidine-based compounds have been investigated as inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4) and various kinases. The aminopyridine moiety is a common feature in inhibitors of cyclin-dependent kinases (CDKs) and other ATP-binding proteins.

In a hypothetical docking study of a this compound analog against a kinase domain, the following interactions might be observed:

Hydrogen Bonding: The amine group of the pyrrolidine ring and the nitrogen atom of the pyridine ring can act as hydrogen bond donors and acceptors, respectively, forming crucial interactions with amino acid residues in the ATP-binding pocket (e.g., with the hinge region of a kinase).

Hydrophobic Interactions: The methyl group on the pyridine ring and the aliphatic pyrrolidine ring can engage in van der Waals and hydrophobic interactions with nonpolar residues of the target protein.

Pi-Stacking: The aromatic pyridine ring can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Table 2: Illustrative Docking Scores and Key Interactions of a this compound Analog with a Hypothetical Kinase Target

AnalogDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
Analog A-8.5MET102, GLU101Hydrogen Bond (Hinge)
LEU78, VAL86Hydrophobic
PHE145π-π Stacking
Analog B (with additional hydroxyl group)-9.2MET102, GLU101, ASP161Hydrogen Bond
LEU78, VAL86Hydrophobic
PHE145π-π Stacking

Note: This table presents a hypothetical scenario to illustrate the type of data generated from molecular docking studies.

The results of docking studies can guide the design of more potent and selective inhibitors by suggesting modifications to the scaffold that enhance favorable interactions or mitigate unfavorable ones.

Molecular Dynamics Simulations for Ligand-Target Interaction Dynamics

Following a molecular docking study, the predicted ligand-protein complex is subjected to MD simulations in a simulated physiological environment (water, ions, and physiological temperature and pressure). These simulations, often spanning hundreds of nanoseconds, can reveal:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored to assess the stability of the complex. A stable RMSD profile suggests that the ligand remains bound in its initial docked pose.

Protein Flexibility: The root-mean-square fluctuation (RMSF) of individual amino acid residues can identify regions of the protein that become more or less flexible upon ligand binding.

Key Interactions: The persistence of specific hydrogen bonds, hydrophobic contacts, and water-bridged interactions throughout the simulation can be analyzed to identify the most critical interactions for binding affinity.

Conformational Changes: MD simulations can capture subtle conformational changes in both the ligand and the protein that may not be apparent from static docking poses.

For a complex of a this compound analog with a target protein, MD simulations could reveal, for example, that a key hydrogen bond with the pyridine nitrogen is highly stable, while the pyrrolidine ring exhibits greater flexibility within the binding pocket. This information is invaluable for understanding the entropic contributions to binding and for designing more rigid analogs that may have improved affinity.

Pharmacophore Modeling and Virtual Screening Based on the this compound Scaffold

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are responsible for a molecule's biological activity. The this compound scaffold presents a distinct set of pharmacophoric features.

A typical pharmacophore model derived from this scaffold might include:

A hydrogen bond acceptor (the pyridine nitrogen).

A hydrogen bond donor (the amine group on the pyrrolidine).

A hydrophobic feature (the methyl group and the pyrrolidine ring).

An aromatic ring feature (the pyridine ring).

This pharmacophore model can then be used as a 3D query to search large chemical databases for other molecules that share the same spatial arrangement of these features. This process, known as virtual screening, can rapidly identify a diverse set of compounds that are likely to have similar biological activity. These "hits" can then be subjected to further computational analysis, such as molecular docking and ADMET prediction, before being prioritized for experimental testing.

De Novo Drug Design Approaches Utilizing the this compound Core

De novo drug design algorithms aim to build novel molecules from scratch or by modifying existing fragments within the active site of a target protein. The this compound core can serve as an excellent starting point or a building block in such approaches.

These computational methods can explore vast chemical space by:

Growing: Starting with the core scaffold placed in the active site, new functional groups can be added incrementally to occupy empty pockets and form favorable interactions with the protein.

Linking: The core can be linked to other molecular fragments that are known to bind to adjacent sub-pockets of the active site.

Replacing: The pyrrolidine or pyridine rings can be replaced with other bioisosteric rings to explore different chemical spaces and potentially improve properties like solubility or metabolic stability.

For example, a de novo design algorithm might suggest adding a carboxylic acid group to the pyrrolidine ring to form a salt bridge with a positively charged residue in the target's active site, or replacing the methyl group on the pyridine with a trifluoromethyl group to enhance hydrophobic interactions.

Computational Prediction of ADMET Properties for this compound Derivatives

The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug discovery to identify compounds with favorable pharmacokinetic and safety profiles. A variety of computational models, based on quantitative structure-property relationships (QSPR), are available to predict these properties for derivatives of this compound.

Table 3: Predicted ADMET Properties for a Hypothetical Series of this compound Derivatives

DerivativeMolecular Weight ( g/mol )LogPH-Bond DonorsH-Bond AcceptorsPredicted Human Intestinal Absorption (%)Predicted Blood-Brain Barrier Penetration
Parent Compound177.251.512HighHigh
Derivative X (with -OH)193.251.223HighModerate
Derivative Y (with -COOH)221.251.023ModerateLow
Derivative Z (with -CF3)245.242.312HighHigh

Note: This table provides illustrative data based on common trends in ADMET prediction. Actual values would be generated using specific prediction software.

These in silico predictions help in prioritizing compounds for synthesis and experimental testing, thereby reducing the time and cost associated with drug development. For instance, derivatives predicted to have poor oral absorption or potential toxicity can be deprioritized early in the discovery process.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are essential for the unambiguous assignment of all atoms in the 1-(6-Methylpyridin-2-yl)pyrrolidin-3-amine molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, connectivity, and stereochemistry of hydrogen atoms. The expected chemical shifts (δ) are predicted based on the analysis of similar structural motifs, such as N-aryl pyrrolidines and 2,6-disubstituted pyridines. nih.govipb.pt The pyridine (B92270) ring protons are expected to appear as doublets and a triplet in the aromatic region. The pyrrolidine (B122466) ring protons will resonate in the aliphatic region, with their signals often appearing as complex multiplets due to spin-spin coupling. The primary amine (-NH₂) protons typically appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The pyridine ring carbons will resonate at lower field (higher ppm) due to their aromaticity, with the carbon atom attached to the nitrogen (C2) appearing at a significantly downfield shift. The carbons of the pyrrolidine ring and the methyl group will appear at a higher field (lower ppm). researchgate.net

A summary of predicted NMR assignments is presented below.

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine-H3~6.4-6.6 (d)~106-108
Pyridine-H4~7.3-7.5 (t)~137-139
Pyridine-H5~6.5-6.7 (d)~110-112
Pyridine-CH₃~2.4 (s)~22-25
Pyrrolidine-CH (C3)~3.5-3.8 (m)~48-52
Pyrrolidine-CH₂ (C2, C5)~3.2-3.6 (m)~45-55
Pyrrolidine-CH₂ (C4)~1.8-2.2 (m)~30-35
Amine-NH₂~1.5-3.0 (br s)-
Pyridine-C2-~158-160
Pyridine-C6-~156-158

Note: Predicted values are based on analogous structures. Actual experimental values may vary based on solvent and other conditions.

Mass Spectrometry (MS) Techniques for Purity Assessment and Identity Confirmation

Mass spectrometry is a critical analytical technique for confirming the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

For this compound (C₁₀H₁₅N₃), the exact molecular weight is 177.1266 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition. In techniques like Electrospray Ionization (ESI), the compound would typically be observed as the protonated molecular ion, [M+H]⁺, at m/z 178.1344.

The fragmentation pattern in tandem mass spectrometry (MS/MS) provides a fingerprint of the molecule. Characteristic fragmentation pathways for α-pyrrolidinophenone structures often involve the loss of the pyrrolidine ring as a neutral entity. researchgate.net For the title compound, key fragmentation would likely involve the α-cleavage of the bond between the pyridine and pyrrolidine rings, and fragmentation within the pyrrolidine ring itself.

Fragment Ion (m/z)Proposed Structure/Loss
178.1344[M+H]⁺, Protonated molecule
161.1078Loss of NH₃ from the amine group
107.0602Fragment corresponding to the 6-methylpyridin-2-yl cation
94.0653Fragment corresponding to the protonated 6-methyl-2-aminopyridine
71.0599Fragment corresponding to the protonated 3-aminopyrrolidine (B1265635) after cleavage

Note: The m/z values are calculated for the protonated species.

X-ray Crystallography of this compound and its Co-crystals

X-ray crystallography provides definitive, three-dimensional structural information of a compound in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound is publicly available, analysis of related structures such as 6-Methylpyridin-2-amine and 6-Methylpyridin-3-amine can offer valuable insights. nih.govresearchgate.netresearchgate.net

The crystal structure of 6-Methylpyridin-2-amine reveals a planar molecular skeleton with intermolecular N—H⋯N hydrogen bonds forming inversion dimers. researchgate.net Similarly, 6-Methylpyridin-3-amine also features intermolecular N—H⋯N hydrogen bonds that link the molecules. nih.govresearchgate.net It is highly probable that this compound would also exhibit extensive hydrogen bonding in its crystal lattice, involving the primary amine of the pyrrolidine ring and the nitrogen atoms of the pyridine ring. These interactions would play a crucial role in the stabilization of the crystal packing. The potential for this molecule to act as both a hydrogen bond donor (from the -NH₂ group) and acceptor (at the pyridine N and the tertiary amine N) makes it an excellent candidate for the formation of co-crystals with other molecules.

Crystallographic Data for the Analogous Compound 6-Methylpyridin-2-amine researchgate.net
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.1006 (11)
b (Å)6.2458 (8)
c (Å)10.5598 (13)
β (°)100.952 (2)
Volume (ų)589.29 (13)
Z4

Chiral Chromatography for Enantiomeric Purity and Separation Studies

Given the presence of a stereocenter at the C3 position of the pyrrolidine ring, this compound exists as a pair of enantiomers. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the standard method for separating and quantifying these enantiomers to determine enantiomeric purity (ee). mdpi.comnih.gov

The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. For chiral amines, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective. mdpi.comresearchgate.net These columns, like Chiralpak® or Lux®, can be operated in various modes, including normal-phase, reversed-phase, or polar organic mode, to achieve optimal separation. The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), is critical for achieving baseline resolution. nih.gov

Commonly Used Chiral Stationary Phases for Amine Separation
CSP TypeChiral SelectorTypical Mobile Phase
Polysaccharide-basedCellulose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol
Polysaccharide-basedAmylose tris(3,5-dimethylphenylcarbamate)Hexane/Ethanol
Pirkle-type(R,R)-Whelk-O 1Hexane/Isopropanol/Acetonitrile
Crown Ether-basedChiral Crown EtherPerchloric acid solution

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

The FTIR and Raman spectra of this compound would be expected to show several characteristic bands. The primary amine (-NH₂) group will exhibit N-H stretching vibrations, typically as a pair of bands in the 3300-3500 cm⁻¹ region. libretexts.org The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic pyrrolidine and methyl groups will appear in the 2800-3100 cm⁻¹ range. The pyridine ring itself will have characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. researchgate.net C-N stretching vibrations for both the aromatic and aliphatic amines are expected in the 1000-1350 cm⁻¹ range. libretexts.org

Predicted Vibrational Frequencies for this compound
Vibrational ModeExpected Wavenumber Range (cm⁻¹)Functional Group
N-H Stretch3300 - 3500Primary Amine
Aromatic C-H Stretch3000 - 3100Pyridine Ring
Aliphatic C-H Stretch2850 - 2960Pyrrolidine & Methyl
N-H Bend (Scissoring)1550 - 1650Primary Amine
C=C, C=N Stretch1400 - 1600Pyridine Ring
Aromatic C-N Stretch1200 - 1350Aryl Amine
Aliphatic C-N Stretch1000 - 1250Alkyl Amine

Research Gaps and Future Perspectives

Unexplored Chemical Space Around the 1-(6-Methylpyridin-2-yl)pyrrolidin-3-amine Scaffold

The exploration of the chemical space surrounding the this compound core is crucial for identifying novel compounds with diverse pharmacological activities. While some analogs have been investigated, particularly as Melanin-Concentrating Hormone Receptor 1 (MCH-R1) antagonists, a vast expanse of structural modifications remains uncharted.

Systematic Structure-Activity Relationship (SAR) Studies: A comprehensive understanding of the SAR is fundamental for rational drug design. For the this compound scaffold, systematic modifications of each component—the 6-methylpyridine ring, the pyrrolidine (B122466) core, and the 3-amino group—are warranted.

Substitution on the Pyridine (B92270) Ring: The influence of varying the position and nature of substituents on the pyridine ring is an area ripe for exploration. While the 6-methyl group is a defining feature, investigating other alkyl groups, halogens, alkoxy, or cyano groups at different positions could significantly impact target binding and pharmacokinetic properties.

Pyrrolidine Ring Modifications: The stereochemistry of the pyrrolidine ring is a critical determinant of biological activity. A systematic synthesis and evaluation of all possible stereoisomers of substituted pyrrolidinyl-pyridine derivatives would provide deeper insights into the optimal three-dimensional arrangement for target engagement. Furthermore, the introduction of substituents on the pyrrolidine ring, such as hydroxyl, fluoro, or small alkyl groups, could modulate potency, selectivity, and metabolic stability.

Derivatization of the 3-Amino Group: The primary amine at the 3-position of the pyrrolidine ring offers a convenient handle for a wide range of chemical modifications. Acylation, sulfonylation, alkylation, and the formation of ureas or thioureas could lead to the discovery of derivatives with altered pharmacological profiles.

Scaffold Hopping and Bioisosteric Replacement: To expand beyond the immediate chemical space, scaffold hopping and bioisosteric replacement strategies can be employed. spirochem.combaranlab.org These approaches involve replacing the core scaffold or key functional groups with structurally different but functionally similar moieties.

Alternative Heterocyclic Cores: The pyrrolidine ring could be replaced by other saturated nitrogen-containing heterocycles like piperidine (B6355638), morpholine, or azepane to explore different conformational preferences and vector orientations of the substituents.

Bioisosteres of the Pyridine Ring: The pyridine ring could be substituted with other aromatic or heteroaromatic systems such as pyrimidine (B1678525), pyrazine, or even non-aromatic bioisosteres to modulate electronic properties and potential off-target activities. nih.gov

Exploration of Novel Architectures: The design and synthesis of more complex molecular architectures incorporating the this compound motif could lead to compounds with unique biological activities. This includes the synthesis of spirocyclic or bridged analogs, which can introduce conformational rigidity and explore novel binding interactions.

Modification Strategy Examples of Unexplored Modifications Potential Impact
Pyridine Ring Substitution - Halogens (F, Cl, Br) at positions 3, 4, 5- Alkoxy groups (e.g., methoxy, ethoxy)- Cyano or nitro groups- Altered electronics and lipophilicity- Improved target binding affinity and selectivity- Modified pharmacokinetic properties
Pyrrolidine Ring Modification - Introduction of substituents at C2, C4, or C5- Synthesis of all possible stereoisomers- Ring expansion or contraction (piperidine, azetidine)- Enhanced potency and selectivity- Improved metabolic stability- Altered conformational preferences
3-Amino Group Derivatization - Ureas and thioureas with diverse substituents- Sulfonamides with various aryl or alkyl groups- Reductive amination with a range of aldehydes- Modulation of hydrogen bonding capacity- Introduction of new interaction points with the target- Fine-tuning of physicochemical properties
Scaffold Hopping - Replacement of pyrrolidine with piperidine or morpholine- Replacement of pyridine with pyrimidine or thiazole- Access to novel chemical space- Potential for new intellectual property- Overcoming limitations of the original scaffold

Integration of Artificial Intelligence and Machine Learning in this compound Research

Predictive Modeling for Bioactivity and Properties: Machine learning models can be trained on existing data to predict the biological activity, physicochemical properties, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles of novel, un-synthesized analogs. kuleuven.be

Quantitative Structure-Activity Relationship (QSAR): By building QSAR models based on a dataset of synthesized analogs and their measured activities, it is possible to predict the potency of virtual compounds and prioritize the synthesis of the most promising candidates.

ADMET Prediction: AI-powered tools can predict key pharmacokinetic and toxicity parameters early in the discovery process, helping to avoid costly late-stage failures. This includes predictions of solubility, permeability, metabolic stability, and potential off-target effects.

Virtual Screening and Target Identification: AI can be utilized to perform large-scale virtual screening of compound libraries against various biological targets to identify potential new applications for the this compound scaffold. Furthermore, AI algorithms can analyze biological data to predict potential targets for this class of compounds, aiding in the elucidation of their mechanism of action.

AI/ML Application Specific Technique Potential Contribution to Research
Predictive Modeling - Quantitative Structure-Activity Relationship (QSAR)- ADMET prediction models- Prioritization of synthetic targets- Early identification of compounds with poor pharmacokinetic profiles- Reduction in the number of synthesized compounds
De Novo Design - Generative Adversarial Networks (GANs)- Recurrent Neural Networks (RNNs)- Generation of novel and diverse chemical structures- Exploration of uncharted chemical space- Design of molecules with optimized multi-parameter profiles
Virtual Screening - Docking with machine learning scoring functions- Pharmacophore-based screening- Rapid identification of potential hits from large virtual libraries- Repurposing of the scaffold for new biological targets
Target Identification - Analysis of gene expression data- Prediction of protein-ligand interactions- Hypothesis generation for the mechanism of action- Identification of novel therapeutic targets

Emerging Methodologies for Synthesis and Biological Evaluation of Pyrrolidinyl-Pyridine Derivatives

Advancements in synthetic organic chemistry and biological screening technologies offer new avenues for the efficient synthesis and evaluation of this compound analogs.

Innovative Synthetic Methods:

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch chemistry, including improved safety, scalability, and the ability to perform reactions under conditions that are difficult to achieve in batch. nih.govsci-hub.seuc.ptdurham.ac.uk The synthesis of pyrrolidinyl-pyridine derivatives could be streamlined using flow processes, enabling the rapid generation of compound libraries.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for the formation of C-C and C-N bonds under mild conditions. nih.govresearchgate.netacs.orgwisc.edu This technology could be applied to the synthesis of novel analogs of this compound with unique substitution patterns that are not readily accessible through traditional methods.

Advanced Biological Evaluation Platforms:

High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries against a specific biological target. nih.govnih.govroutledge.com This technology can be used to efficiently evaluate the activity of a diverse set of this compound analogs and identify initial hits for further optimization.

DNA-Encoded Libraries (DELs): DEL technology enables the synthesis and screening of libraries containing billions of compounds. nih.govhotspotthera.comrsc.orgvipergen.comnih.gov By incorporating the this compound scaffold into a DEL, it is possible to explore an unprecedentedly vast chemical space and identify high-affinity binders to a wide range of protein targets.

Phenotypic Screening: Phenotypic screening involves testing compounds in cell-based or whole-organism models to identify molecules that produce a desired physiological effect, without prior knowledge of the molecular target. nih.govenamine.netlifechemicals.com This approach can uncover unexpected therapeutic applications for this compound analogs and lead to the discovery of first-in-class medicines.

Potential for Novel Biological Target Modulators Based on Mechanistic Insights from this compound Analogs

While some analogs of this compound are known to target MCH-R1, the scaffold likely has the potential to modulate a variety of other biological targets. Gaining mechanistic insights from existing and newly synthesized analogs is key to unlocking this potential.

Elucidation of Mechanism of Action: For analogs that show interesting activity in phenotypic screens, identifying the molecular target is a critical next step.

Chemoproteomics: This technique uses chemical probes to identify the protein targets of a small molecule in a complex biological sample. nih.govnih.govresearchgate.net By designing and synthesizing a probe based on the this compound scaffold, it would be possible to pull down its binding partners and identify novel targets. nih.govfrontiersin.orgnih.govrsc.orgrsc.org

Target Deconvolution Strategies: A variety of computational and experimental methods can be used to identify the target of a bioactive compound, including affinity chromatography, expression profiling, and genetic approaches.

GPCR Deorphanization: A significant number of G-protein coupled receptors (GPCRs) are still "orphan" receptors, meaning their endogenous ligands and physiological functions are unknown. nih.govnih.govchemdiv.comlifechemicals.com Small molecule libraries containing pyrrolidinyl-pyridine derivatives could be screened against these orphan GPCRs to identify novel ligands. The deorphanization of these receptors could open up new avenues for therapeutic intervention in a wide range of diseases.

Modulation of Other Target Classes: The structural features of the this compound scaffold, including its basic nitrogen atoms and aromatic ring system, suggest that it may also interact with other target classes beyond GPCRs, such as kinases, ion channels, or enzymes. Systematic screening against diverse target panels could reveal unexpected activities and expand the therapeutic potential of this scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.